(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylprop-2-enylidene group, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactionsThe final step involves the formation of the diazinane-2,4,6-trione core under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the efficiency of each step is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used in medical applications.
Metformin related compounds: Impurities of the antidiabetic drug metformin, belonging to the biguanide class of compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(10-4-8-13-6-2-1-3-7-13)17(22)20(18(23)19-16)12-14-9-5-11-24-14/h1-11H,12H2,(H,19,21,23)/b8-4+,15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQILXDIRKPXFU-VVGDYKIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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